molecular formula C27H21NO5S B15041222 2-{[4-(Biphenyl-4-yl)-3-(ethoxycarbonyl)thiophen-2-yl]carbamoyl}benzoic acid

2-{[4-(Biphenyl-4-yl)-3-(ethoxycarbonyl)thiophen-2-yl]carbamoyl}benzoic acid

Cat. No.: B15041222
M. Wt: 471.5 g/mol
InChI Key: FRVLYMWGVLAWLJ-UHFFFAOYSA-N
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Description

2-[(4-{[1,1’-BIPHENYL]-4-YL}-3-(ETHOXYCARBONYL)THIOPHEN-2-YL)CARBAMOYL]BENZOIC ACID is a complex organic compound characterized by the presence of biphenyl, thiophene, and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-{[1,1’-BIPHENYL]-4-YL}-3-(ETHOXYCARBONYL)THIOPHEN-2-YL)CARBAMOYL]BENZOIC ACID typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the biphenyl and thiophene moieties.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology: In biological research, derivatives of this compound may be explored for their potential as pharmaceutical agents. The biphenyl and thiophene moieties are known for their biological activity, which can be harnessed for drug development.

Medicine: Potential applications in medicine include the development of anti-inflammatory and anticancer agents. The compound’s ability to interact with biological targets makes it a candidate for therapeutic research.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and liquid crystals. Its structural properties contribute to the development of materials with specific electronic and optical characteristics.

Mechanism of Action

The mechanism of action of 2-[(4-{[1,1’-BIPHENYL]-4-YL}-3-(ETHOXYCARBONYL)THIOPHEN-2-YL)CARBAMOYL]BENZOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The biphenyl and thiophene moieties can bind to active sites, modulating the activity of these targets. This interaction can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, 2-[(4-{[1,1’-BIPHENYL]-4-YL}-3-(ETHOXYCARBONYL)THIOPHEN-2-YL)CARBAMOYL]BENZOIC ACID stands out due to the presence of the thiophene ring, which imparts unique electronic properties

Properties

Molecular Formula

C27H21NO5S

Molecular Weight

471.5 g/mol

IUPAC Name

2-[[3-ethoxycarbonyl-4-(4-phenylphenyl)thiophen-2-yl]carbamoyl]benzoic acid

InChI

InChI=1S/C27H21NO5S/c1-2-33-27(32)23-22(19-14-12-18(13-15-19)17-8-4-3-5-9-17)16-34-25(23)28-24(29)20-10-6-7-11-21(20)26(30)31/h3-16H,2H2,1H3,(H,28,29)(H,30,31)

InChI Key

FRVLYMWGVLAWLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4C(=O)O

Origin of Product

United States

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